Stereochemical Purity: Enantiomeric Excess Comparison of (3S,4R)-Boc-4-Amino-3-Methylpiperidine Versus Racemic Mixtures
The target compound is supplied as a stereochemically defined single enantiomer with (3S,4R) absolute configuration. While direct ee data for the free base are not published, structurally analogous N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine intermediates are reported with >98% ee [1]. In contrast, generic 1-Boc-4-amino-3-methylpiperidine (CAS 900642-17-3) is typically sold as a racemic or stereochemically undefined mixture .
| Evidence Dimension | Stereochemical purity (enantiomeric excess) |
|---|---|
| Target Compound Data | Single (3S,4R) enantiomer; class-level expectation >98% ee based on analogous intermediates |
| Comparator Or Baseline | 1-Boc-4-amino-3-methylpiperidine (CAS 900642-17-3): racemic or stereochemically undefined |
| Quantified Difference | Target defined stereochemistry vs comparator undefined stereochemistry; ee difference not quantifiable in public domain |
| Conditions | Product specifications from commercial suppliers |
Why This Matters
For asymmetric synthesis of chiral drug candidates, stereochemically defined building blocks eliminate the need for costly chiral resolution steps and ensure reproducible stereochemical outcomes in downstream products.
- [1] Kim et al. 'Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic acid.' Bulletin of the Korean Chemical Society, 2013, 34(5), 1457-1460. View Source
